(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Overview
Description
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a benzyl group substituted with bromine and chlorine, a cyclopropyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as iron trifluoromethanesulfonate and solvents like halogenated hydrocarbons .
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel, is common to reduce environmental impact and production costs. The process is designed to be simple, safe, and efficient, with yields exceeding 95% and product purity over 99.8% .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. For example, it may inhibit thiol-containing enzymes, disrupting redox homeostasis and leading to cytotoxic effects in bacteria .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound shares similar halogen substitutions and has been studied for its antitumor activity.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another compound with similar halogen substitutions, used as an intermediate in the synthesis of SGLT2 inhibitors.
Uniqueness
(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl group and a carbamic acid ester, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXOVWQEOLJQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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